Ethyl acetate-D3

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Ethyl acetate-D3 (CAS 90691-33-1) is a stable isotopologue of ethyl acetate in which three hydrogen atoms on the acetyl group are replaced by deuterium (²H). This specific deuteration pattern, resulting in the molecular formula CD₃COOCH₂CH₃ and a molecular weight of 91.12 g/mol, distinguishes it from the non-deuterated form (88.11 g/mol) and other deuterated analogs.

Molecular Formula C4H8O2
Molecular Weight 91.12 g/mol
CAS No. 90691-33-1
Cat. No. B032931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetate-D3
CAS90691-33-1
SynonymsAcetic-2,2,2-d3 Acid Ethyl Ester;  Acetic-d3 Acid Ethyl Ester; 
Molecular FormulaC4H8O2
Molecular Weight91.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C
InChIInChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3
InChIKeyXEKOWRVHYACXOJ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acetate-D3 (CAS 90691-33-1): A Precision Isotopically Labeled Solvent for High-Fidelity Analytical Quantification


Ethyl acetate-D3 (CAS 90691-33-1) is a stable isotopologue of ethyl acetate in which three hydrogen atoms on the acetyl group are replaced by deuterium (²H) [1]. This specific deuteration pattern, resulting in the molecular formula CD₃COOCH₂CH₃ and a molecular weight of 91.12 g/mol, distinguishes it from the non-deuterated form (88.11 g/mol) and other deuterated analogs . Its primary industrial and scientific value derives from its use as an internal standard and solvent in quantitative analytical methods, where its near-identical chemical behavior to the target analyte, combined with a distinct mass difference, enables precise and accurate measurements [2].

Why Ethyl Acetate-D3 Cannot Be Simply Replaced by Other Ethyl Acetate Isotopologues in Validated Analytical Workflows


While multiple deuterated forms of ethyl acetate exist, they are not interchangeable. Ethyl acetate-D3, with its specific deuteration pattern, provides a distinct mass shift of M+3 [1]. This is critical for avoiding spectral overlap with the protiated analyte (M) and other common isotopologues (e.g., M+1 or M+2 from natural abundance ¹³C). Using a different deuterated analog, such as ethyl acetate-d8 (M+8), can introduce significant and unpredictable chromatographic isotope effects due to the greater number and position of deuterium atoms, leading to altered retention times and compromised quantification accuracy [2]. Furthermore, the deuterium labeling on the acetyl group in ethyl acetate-D3 ensures that the isotopic label remains stable under many reaction conditions where other positions might undergo exchange, making it a more robust tracer [3].

Quantitative Differentiation: Evidence-Based Performance of Ethyl Acetate-D3 Against Analogs and Alternatives


Isotopic Purity: Ethyl Acetate-D3 Delivers ≥99 atom% D Enrichment for Minimal Signal Interference

Ethyl acetate-D3 is supplied with a minimum isotopic enrichment of 99 atom% D . This high level of purity is essential for its primary role as an internal standard, as it minimizes the contribution of residual protiated molecules (ethyl acetate-d0) to the analytical signal of the target analyte. In contrast, lower purity grades or alternative compounds may introduce a higher background, increasing the limit of detection and reducing quantitative accuracy in LC-MS or GC-MS methods [1].

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Chromatographic Selectivity: Deuterium Position in Ethyl Acetate-D3 Minimizes Retention Time Shifts on Polar GC Phases

A 2023 study systematically evaluated the effect of deuterium atom position on gas chromatographic retention. It was demonstrated that a deuterium atom connected to an sp² hybridized carbon (as in the acetyl group of ethyl acetate-D3) generally leads to a smaller chromatographic isotope effect compared to substitution on an sp³ hybridized carbon [1]. This finding is significant: ethyl acetate-D3, with its D3 label on the acetyl carbon (sp²), is less prone to retention time shifts on polar stationary phases than isotopologues like ethyl acetate-d5 or ethyl acetate-d8, which incorporate deuterium on the ethyl group's sp³ carbons. This minimized shift reduces the risk of inaccurate peak integration and quantification errors.

Gas Chromatography Isotope Effects Separation Science

Kinetic Stability: Ethyl Acetate-D3 Exhibits No Detectable Rate Difference from Normal Acetate in Pyrolysis

A classic study on the pyrolysis of ethyl acetate derivatives found that the rate of decomposition of ethyl acetate-D3 was identical to that of normal (non-deuterated) ethyl acetate, within the limits of experimental error [1]. This is in contrast to ethyl-d5 acetate, which exhibited a measurable secondary kinetic isotope effect. This finding is crucial for applications where ethyl acetate-D3 is used as a tracer or internal standard in chemical reactions; it confirms that the compound does not alter the reaction pathway or rate relative to the non-labeled species, ensuring that the observed kinetics are representative of the unlabeled system.

Reaction Kinetics Isotope Effects Mechanistic Studies

Proton NMR Background Reduction: Ethyl Acetate-D3 Silences the Acetyl Proton Signal for Clearer Spectra

In ¹H NMR spectroscopy, the use of ethyl acetate-D3 as a solvent effectively eliminates the intense singlet signal from the acetyl group protons (~2.0 ppm) that dominates the spectrum of non-deuterated ethyl acetate . By replacing these three protons with deuterium, the spectral window in the aliphatic region is significantly cleared, allowing for the unambiguous observation and integration of solute proton signals that would otherwise be obscured. While ethyl acetate-d8 silences all proton signals, it also increases solvent cost and may present a different polarity profile. Ethyl acetate-D3 provides a targeted and cost-effective solution for removing the most problematic signal .

Nuclear Magnetic Resonance Spectroscopy Solvent Suppression

Validated Application Scenarios for Ethyl Acetate-D3 in Analytical and R&D Environments


Accurate Quantification of Volatile Organic Compounds in Food and Beverage Matrices

Ethyl acetate-D3 is the ideal internal standard for GC-MS or LC-MS quantification of ethyl acetate and related esters in complex matrices such as wine, beer, or fruit juices [1]. Its M+3 mass shift ensures it is clearly resolved from the analyte and any naturally occurring ¹³C isotopologues. Furthermore, its kinetic stability, as demonstrated by pyrolysis studies, makes it suitable for methods involving thermal desorption or headspace sampling [2].

Reaction Monitoring and Mechanistic Studies in Organic Synthesis

As a solvent and tracer, ethyl acetate-D3 allows for real-time monitoring of chemical reactions using NMR or mass spectrometry without interfering with the reaction kinetics [1]. Its specific deuteration on the acetyl group provides a unique and stable label that is not subject to proton exchange, enabling accurate tracking of reaction pathways and the identification of intermediates [2].

Method Development and Validation in Environmental and Forensic Toxicology

In laboratories developing validated analytical methods for environmental pollutants or forensic samples, the use of a high-purity deuterated internal standard like ethyl acetate-D3 is essential for meeting stringent regulatory requirements for accuracy and precision [1]. Its minimal chromatographic isotope effect, especially on polar GC phases, ensures that it co-elutes reliably with the target analyte, providing robust correction for matrix effects and instrument variability [2].

NMR Solvent for Targeted Spectral Simplification in Aliphatic Regions

For NMR analysis of compounds with signals in the aliphatic region, using ethyl acetate-D3 as a solvent eliminates the intense acetyl peak, simplifying the spectrum and improving the accuracy of integration for signals of interest [1]. This is a cost-effective alternative to fully deuterated solvents when the ethyl group protons do not pose a significant interference problem [2].

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